

# Spectroscopic Profile of 5-Nitrothiophene-2-Carboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitrothiophene-2-Carboxaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitrothiophene-2-Carboxaldehyde**, a key heterocyclic aldehyde derivative. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-Nitrothiophene-2-Carboxaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.95	s	-	Aldehydic proton (-CHO)
8.27	d	4.0	H-4
7.95	d	4.0	H-3

Solvent: DMSO-d<sub>6</sub>[\[1\]](#)

<sup>13</sup>C NMR (Carbon-13 NMR):

Based on spectral data for the closely related **5-nitrothiophene-2-carboxaldehyde** semicarbazone and typical chemical shifts for substituted thiophenes, the following are the estimated peak assignments for **5-Nitrothiophene-2-Carboxaldehyde**.[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~185	C=O (Aldehyde)
~155	C-NO <sub>2</sub>
~148	C-CHO
~132	Thiophene CH
~130	Thiophene CH

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Nitrothiophene-2-Carboxaldehyde** exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented is from an Attenuated Total Reflectance (ATR) measurement.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehydic C-H stretch
~1670	Strong	C=O stretch (Aldehyde)
~1520, ~1340	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
~1450	Medium	Thiophene ring C=C stretch
~1250	Medium	In-plane C-H bend
~820	Strong	Out-of-plane C-H bend

## Mass Spectrometry (MS)

The mass spectrum of **5-Nitrothiophene-2-Carboxaldehyde** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

m/z	Relative Intensity (%)	Assignment
157	100	[M] <sup>+</sup> (Molecular Ion)
127	~60	[M-NO] <sup>+</sup>
111	~40	[M-NO <sub>2</sub> ] <sup>+</sup>
83	~30	[M-NO <sub>2</sub> -CO] <sup>+</sup>
57	~25	[C <sub>3</sub> H <sub>3</sub> S] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 10-20 mg of **5-Nitrothiophene-2-Carboxaldehyde** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

#### Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz or equivalent.

- $^1\text{H}$  NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.98 s
- Spectral Width: 8223.7 Hz

- $^{13}\text{C}$  NMR (projected):

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 24038.5 Hz

## Infrared (IR) Spectroscopy

#### Sample Preparation:

A small amount of the solid **5-Nitrothiophene-2-Carboxaldehyde** sample was placed directly onto the diamond crystal of the ATR accessory.

#### Instrumentation and Parameters:

- Spectrometer: Thermo Nicolet iS50 FT-IR or equivalent, equipped with a single-reflection diamond ATR accessory.<sup>[1]</sup>
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Preparation:

A dilute solution of **5-Nitrothiophene-2-Carboxaldehyde** was prepared in dichloromethane.

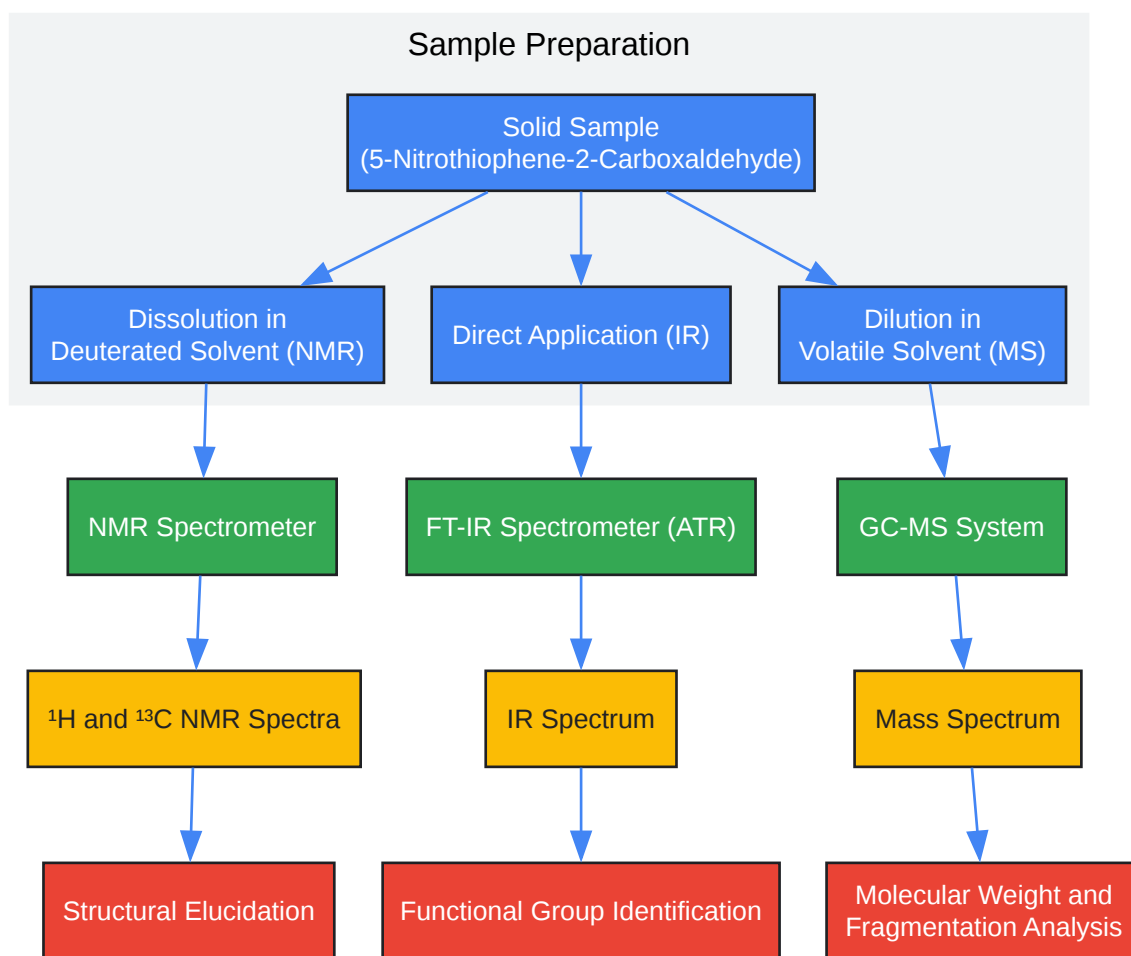
#### Instrumentation and Parameters:

- System: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector or equivalent.
- GC Conditions:
  - Inlet: Split/splitless, operated in splitless mode.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **5-Nitrothiophene-2-Carboxaldehyde**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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## References

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